![molecular formula C18H19N5O4 B2949910 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 893368-21-3](/img/structure/B2949910.png)
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro-31-8220, is a potent and selective inhibitor of protein kinase C (PKC) that has been extensively studied in scientific research. PKC is an important enzyme that plays a crucial role in cellular signaling pathways and is involved in a wide range of physiological and pathological processes. The discovery of Ro-31-8220 has provided researchers with a valuable tool for investigating the functions and regulation of PKC.
Mecanismo De Acción
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a potent and selective inhibitor of PKC that binds to the catalytic domain of the enzyme and blocks its activity. PKC is activated by various stimuli, such as diacylglycerol (DAG) and Ca2+, which promote its translocation from the cytoplasm to the cell membrane. Once activated, PKC phosphorylates various substrates, including other enzymes, ion channels, and transcription factors. 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione inhibits PKC by competing with ATP for binding to the catalytic domain of the enzyme, thereby preventing its phosphorylation activity.
Biochemical and Physiological Effects
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit cell proliferation and induce apoptosis by blocking PKC signaling pathways. In diabetic rats, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to improve insulin sensitivity and glucose uptake by inhibiting PKC activation in skeletal muscle. In cardiovascular tissues, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to reduce ischemia/reperfusion injury by inhibiting PKC-mediated vasoconstriction and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PKC, which allows for precise inhibition of PKC activity without affecting other enzymes. Another advantage is its ability to penetrate cell membranes and inhibit intracellular PKC activity. However, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has some limitations, such as its potential toxicity and off-target effects at high concentrations. Additionally, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione may not be suitable for studying PKC isoforms that are not inhibited by the compound.
Direcciones Futuras
There are several future directions for research on 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione and PKC. One direction is to investigate the role of PKC in other pathological conditions, such as neurodegenerative diseases and immune disorders. Another direction is to develop more selective and potent inhibitors of PKC that can target specific isoforms and subcellular locations. Additionally, the development of PKC activators may provide new therapeutic strategies for conditions where PKC activity is decreased or dysregulated. Overall, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has provided valuable insights into the functions and regulation of PKC and has opened up new avenues for research in this area.
Métodos De Síntesis
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,7-trimethylpurine with 2-amino-4,5-dimethoxybenzoic acid to form 6-(3,4-dimethoxyphenyl)-2,4,7-trimethylpurine-1,3-dione. This intermediate product is then reacted with phosgene to form the final product, 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione.
Aplicaciones Científicas De Investigación
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been widely used in scientific research to investigate the functions and regulation of PKC. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. Dysregulation of PKC has been implicated in various pathological conditions, such as cancer, diabetes, and cardiovascular diseases. 6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has been used to study the role of PKC in these conditions and to develop potential therapeutic strategies.
Propiedades
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-9-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)23(10)11-6-7-12(26-4)13(8-11)27-5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTWKGFBGYFXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2949830.png)


![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/no-structure.png)
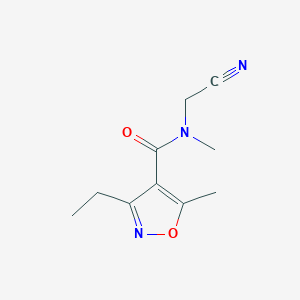
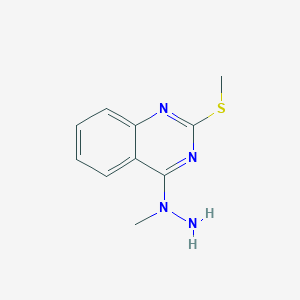

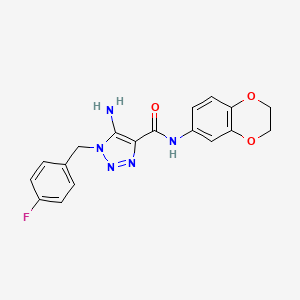
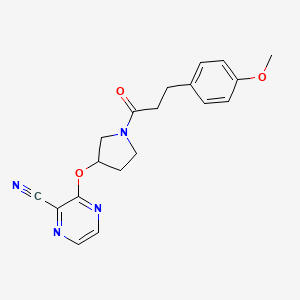
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2949844.png)
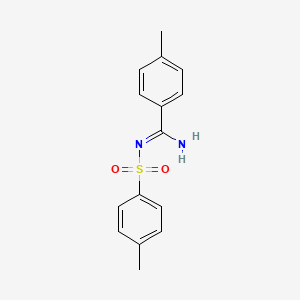

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)